molecular formula C11H14 B13717457 1-Cyclopropyl-2-ethylbenzene

1-Cyclopropyl-2-ethylbenzene

Cat. No.: B13717457
M. Wt: 146.23 g/mol
InChI Key: GOKPKRJRVBDXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a cyclopropyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-2-ethylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclopropyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve distillation and recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Cyclopropyl ethylbenzene derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1-Cyclopropyl-2-ethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-ethylbenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Similar structure but lacks the ethyl group.

    Ethylbenzene: Similar structure but lacks the cyclopropyl group.

    Cyclopropylmethylbenzene: Contains a cyclopropylmethyl group instead of a cyclopropyl and ethyl group.

Uniqueness

1-Cyclopropyl-2-ethylbenzene is unique due to the presence of both cyclopropyl and ethyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

1-cyclopropyl-2-ethylbenzene

InChI

InChI=1S/C11H14/c1-2-9-5-3-4-6-11(9)10-7-8-10/h3-6,10H,2,7-8H2,1H3

InChI Key

GOKPKRJRVBDXNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2CC2

Origin of Product

United States

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